molecular formula C24H20FN5O2S B11396199 N-(4-fluorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-fluorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11396199
M. Wt: 461.5 g/mol
InChI Key: XZQHEFPZBIWVBC-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as phenyl, phenoxymethyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with sulfur-containing reagents.

    Introduction of Substituents: The phenyl, phenoxymethyl, and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Final Cyclization and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxymethyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole and thiadiazine rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Hydrogenated Products: Resulting from reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • N-(4-BROMOPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. This makes it distinct from its chloro- and bromo- analogs, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C24H20FN5O2S

Molecular Weight

461.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H20FN5O2S/c25-17-11-13-18(14-12-17)26-23(31)22-21(16-7-3-1-4-8-16)29-30-20(27-28-24(30)33-22)15-32-19-9-5-2-6-10-19/h1-14,21-22,29H,15H2,(H,26,31)

InChI Key

XZQHEFPZBIWVBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)COC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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